molecular formula C11H9BrO4 B2486649 Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate CAS No. 1242240-98-7

Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate

Cat. No.: B2486649
CAS No.: 1242240-98-7
M. Wt: 285.093
InChI Key: XPGSAUAUNUECLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofurans. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound exhibits a range of biological activities and has been studied extensively for its therapeutic potential.

Scientific Research Applications

Convenient Synthesis of Triazoloquinoline Derivatives

Pokhodylo and Obushak (2019) discussed a method involving the reaction of methyl 2-azido-5-bromobenzoate to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. This study highlights the utility of bromo-methoxybenzofuran derivatives in synthesizing heterocyclic compounds, which can be further functionalized for various applications, including the development of pharmaceuticals and materials science (Pokhodylo, N., & Obushak, M., 2019).

Synthesis of Pyridine Derivatives

Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis process for pyridine derivatives, showcasing the versatility of methyl 5-bromo-7-methoxybenzofuran-2-carboxylate in synthesizing complex molecules. This compound serves as a precursor in the formation of structures related to dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, demonstrating its importance in the synthesis of bioactive molecules (Hirokawa, Y., Horikawa, T., & Kato, S., 2000).

Development of Herbicide Precursors

Liepa, Wilkie, Winkler, and Winzenberg (1992) explored the preparation of bicyclic herbicide precursors through intramolecular Stork-Danheiser kinetic alkylation reactions. Their study showcases the chemical's potential in agricultural chemistry, particularly in synthesizing herbicide precursors that could lead to the development of new herbicidal compounds (Liepa, A., Wilkie, J., Winkler, D., & Winzenberg, K., 1992).

Antimicrobial Activity Research

Sanjeeva, Rao, Prasad, and Ramana (2021) investigated the antimicrobial activities of novel triazole compounds synthesized from 5-bromobenzofuran-2-carboxylic acid derivatives. This research signifies the potential of using this compound as a starting material for creating antimicrobial agents, highlighting its role in medicinal chemistry and drug discovery (Sanjeeva, P., Rao, B., Prasad, V., & Ramana, P. V., 2021).

Mechanism of Action

Properties

IUPAC Name

methyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-14-8-5-7(12)3-6-4-9(11(13)15-2)16-10(6)8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGSAUAUNUECLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.